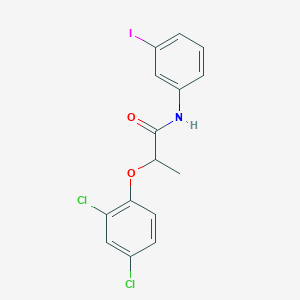
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide, also known as GW9662, is a synthetic compound that is widely used in scientific research. It is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide acts as a competitive antagonist of PPARγ by binding to its ligand-binding domain and preventing the activation of the receptor. This leads to the inhibition of the transcriptional activity of PPARγ and the downstream signaling pathways that are regulated by the receptor.
Biochemical and Physiological Effects:
The inhibition of PPARγ by this compound has been shown to have several biochemical and physiological effects. It has been shown to reduce insulin sensitivity and glucose uptake in adipocytes, inhibit adipogenesis and lipid accumulation in adipocytes, and reduce the expression of genes involved in lipid metabolism and inflammation. In addition, it has been shown to inhibit the growth and proliferation of cancer cells and promote the differentiation of stem cells.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide has several advantages as a research tool. It is a highly selective and potent antagonist of PPARγ, which allows for the specific inhibition of the receptor without affecting other nuclear receptors. It is also stable and easy to handle, which makes it suitable for use in various experimental settings.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other proteins and signaling pathways, which can complicate the interpretation of the results. In addition, the inhibition of PPARγ by this compound may not fully reflect the physiological effects of genetic or pharmacological modulation of the receptor.
Future Directions
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide in scientific research. One area of interest is the role of PPARγ in cancer, where this compound has been shown to have anti-tumor effects in vitro and in vivo. Another area of interest is the use of this compound as a tool to study the role of PPARγ in stem cell differentiation and tissue regeneration. In addition, there is a growing interest in the development of novel PPARγ modulators that can overcome the limitations of this compound and provide new therapeutic options for metabolic and inflammatory diseases.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide has been widely used in scientific research as a tool to study the role of PPARγ in various biological processes. It has been used to investigate the effects of PPARγ activation and inhibition on glucose and lipid metabolism, inflammation, cancer, and stem cell differentiation.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDYTRVSUUEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)I)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[1-(4-ethylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970316.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)

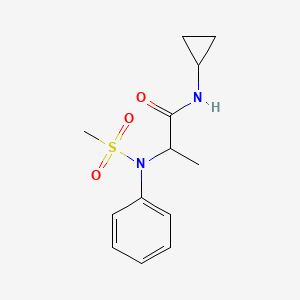
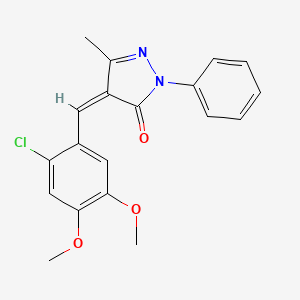
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B3970357.png)
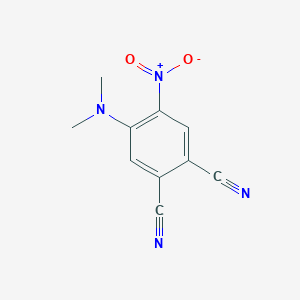
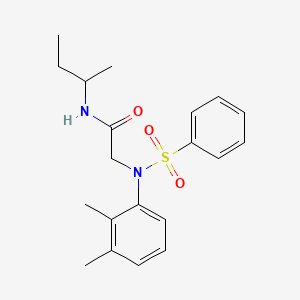
![[1-(1-benzofuran-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3970402.png)
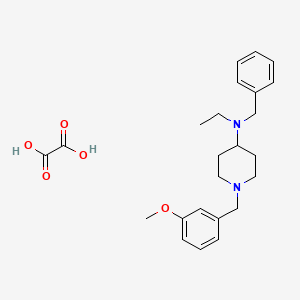
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3970406.png)
![ethyl 2-phenyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B3970412.png)